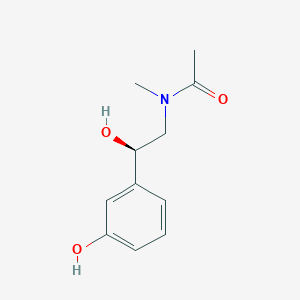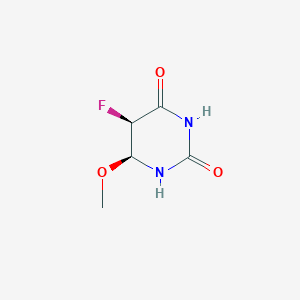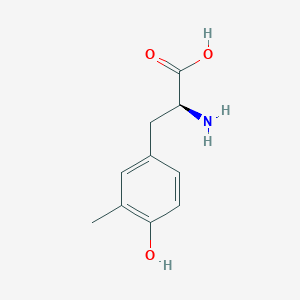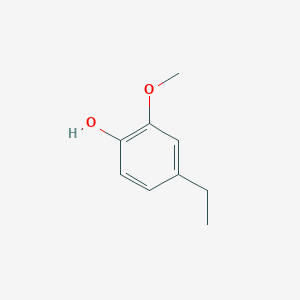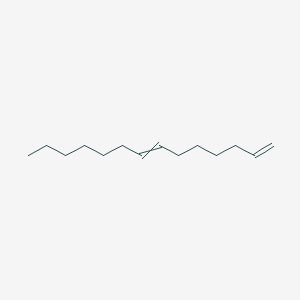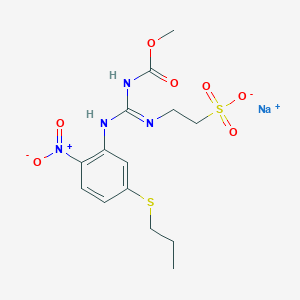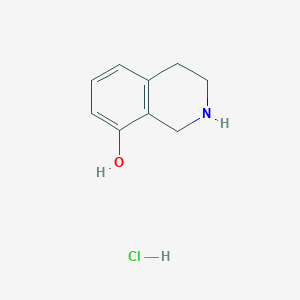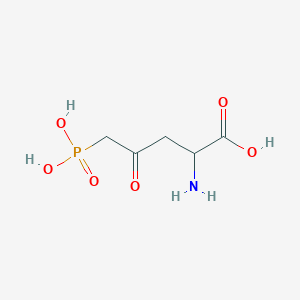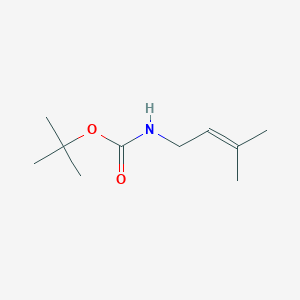
Tert-butyl N-(3-methylbut-2-enyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-methylbut-2-enyl)carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.29 g/mol. TBC was first synthesized in the 1960s and has since become one of the most important insecticides in use today.
Mecanismo De Acción
Tert-butyl N-(3-methylbut-2-enyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to a buildup of acetylcholine, a neurotransmitter, which ultimately results in paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with the synthesis of chitin, a key component of the insect exoskeleton.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl N-(3-methylbut-2-enyl)carbamate in lab experiments is its effectiveness against a wide range of insect pests. It is also relatively easy to synthesize and purify. However, Tert-butyl N-(3-methylbut-2-enyl)carbamate can be toxic to humans if ingested or inhaled, and care should be taken when handling it.
Direcciones Futuras
There are several areas of research that could be pursued in the future related to Tert-butyl N-(3-methylbut-2-enyl)carbamate. One area of interest is the development of new formulations of Tert-butyl N-(3-methylbut-2-enyl)carbamate that are more effective against specific insect pests. Another area of research is the investigation of Tert-butyl N-(3-methylbut-2-enyl)carbamate's potential as a tool for studying the nervous system in insects. Finally, there is a need for further studies on the environmental impact of Tert-butyl N-(3-methylbut-2-enyl)carbamate and its potential effects on non-target organisms.
Métodos De Síntesis
Tert-butyl N-(3-methylbut-2-enyl)carbamate can be synthesized by reacting tert-butyl isocyanate with 3-methylbut-2-en-1-ol in the presence of a catalyst. The reaction yields Tert-butyl N-(3-methylbut-2-enyl)carbamate as the product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Research has also shown that Tert-butyl N-(3-methylbut-2-enyl)carbamate is less toxic to non-target organisms, such as bees and butterflies, compared to other insecticides.
Propiedades
Número CAS |
144019-26-1 |
|---|---|
Nombre del producto |
Tert-butyl N-(3-methylbut-2-enyl)carbamate |
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methylbut-2-enyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
Clave InChI |
NKJLFEZJFNEWKA-UHFFFAOYSA-N |
SMILES |
CC(=CCNC(=O)OC(C)(C)C)C |
SMILES canónico |
CC(=CCNC(=O)OC(C)(C)C)C |
Sinónimos |
Carbamic acid, (3-methyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



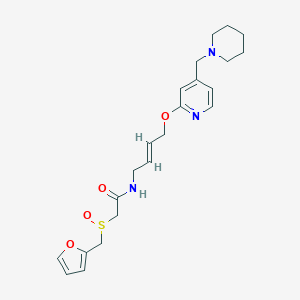
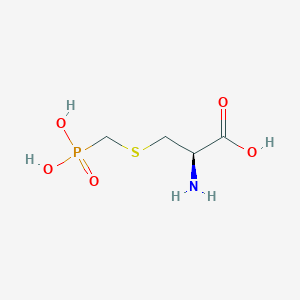
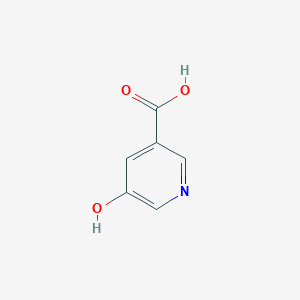
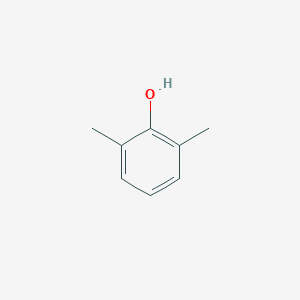
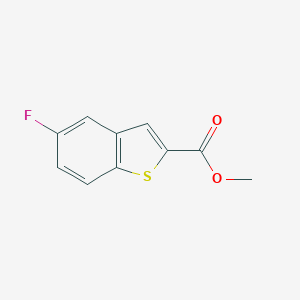
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
